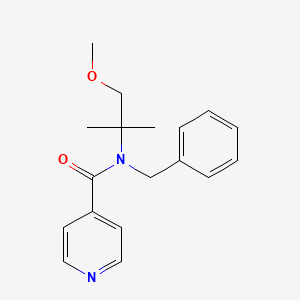![molecular formula C11H20N4O2 B7678955 methyl (2R)-2-[(1-tert-butyltriazol-4-yl)methylamino]propanoate](/img/structure/B7678955.png)
methyl (2R)-2-[(1-tert-butyltriazol-4-yl)methylamino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R)-2-[(1-tert-butyltriazol-4-yl)methylamino]propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. It is a derivative of triazole and is known for its unique properties, which make it an ideal candidate for various research studies.
Mécanisme D'action
The mechanism of action of methyl (methyl (2R)-2-[(1-tert-butyltriazol-4-yl)methylamino]propanoate)-2-[(1-tert-butyltriazol-4-yl)methylamino]propanoate involves the inhibition of certain enzymes, including proteases and kinases. It achieves this by binding to the active site of these enzymes, thereby preventing their activity. This mechanism of action makes it an attractive candidate for the development of new drugs targeting these enzymes.
Biochemical and Physiological Effects:
Methyl (this compound)-2-[(1-tert-butyltriazol-4-yl)methylamino]propanoate has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells, making it a potential anti-cancer agent. Additionally, it has been shown to exhibit anti-inflammatory activity, making it a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl (methyl (2R)-2-[(1-tert-butyltriazol-4-yl)methylamino]propanoate)-2-[(1-tert-butyltriazol-4-yl)methylamino]propanoate in lab experiments is its potency and selectivity towards certain enzymes. This makes it an ideal candidate for the development of new drugs targeting these enzymes. However, one of the limitations of using this compound is its relatively complex synthesis method, which can limit its availability for certain research studies.
Orientations Futures
There are several future directions for the use of methyl (methyl (2R)-2-[(1-tert-butyltriazol-4-yl)methylamino]propanoate)-2-[(1-tert-butyltriazol-4-yl)methylamino]propanoate in scientific research. One potential direction is the development of new drugs targeting specific enzymes inhibited by this compound. Additionally, it could be used as a building block for the synthesis of new bioactive compounds. Further research is needed to fully explore the potential applications of this compound in various fields of research.
Méthodes De Synthèse
The synthesis of methyl (methyl (2R)-2-[(1-tert-butyltriazol-4-yl)methylamino]propanoate)-2-[(1-tert-butyltriazol-4-yl)methylamino]propanoate involves the use of several chemical reagents and processes. The most common method of synthesis involves the reaction of N-tert-butyl-N-[(1-tert-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine with methyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism to yield the desired product.
Applications De Recherche Scientifique
Methyl (methyl (2R)-2-[(1-tert-butyltriazol-4-yl)methylamino]propanoate)-2-[(1-tert-butyltriazol-4-yl)methylamino]propanoate has several potential applications in scientific research, including medicinal chemistry, biochemistry, and drug discovery. It has been shown to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for the development of new drugs. Additionally, it has been used as a building block for the synthesis of various bioactive compounds.
Propriétés
IUPAC Name |
methyl (2R)-2-[(1-tert-butyltriazol-4-yl)methylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-8(10(16)17-5)12-6-9-7-15(14-13-9)11(2,3)4/h7-8,12H,6H2,1-5H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVBBNPGUSTJHJ-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NCC1=CN(N=N1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)NCC1=CN(N=N1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-methyltetrazole](/img/structure/B7678876.png)
![1-methyl-5-[(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)methylsulfonyl]-1,2,4-triazole](/img/structure/B7678890.png)
![2-[(2,5-Dimethylthiophen-3-yl)methyl]-6-methoxypyridazin-3-one](/img/structure/B7678897.png)
![6-Methoxy-2-[[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]pyridazin-3-one](/img/structure/B7678907.png)

![N,N-diethyl-4-[(3-hydroxyphenyl)methylamino]benzamide](/img/structure/B7678925.png)

![2-[3-(4-Chlorophenyl)-5-[(1-ethenylpyrazol-4-yl)methylamino]pyrazol-1-yl]ethanol](/img/structure/B7678931.png)
![6-Methoxy-2-[(6-methoxypyridin-2-yl)methyl]pyridazin-3-one](/img/structure/B7678933.png)
![3-Amino-1-[2-(4-fluorophenyl)pyrrolidin-1-yl]-3-phenylpropan-1-one;hydrochloride](/img/structure/B7678970.png)
![[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]-[2-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7678974.png)

![4-Methyl-2-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]quinoline](/img/structure/B7678978.png)
![5-Chloro-2-[(3-methoxy-6-oxopyridazin-1-yl)methyl]benzonitrile](/img/structure/B7678980.png)
